![molecular formula C16H18F3NO4 B1645897 5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid CAS No. 1052611-53-6](/img/structure/B1645897.png)
5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid
Vue d'ensemble
Description
The compound is a pyrrolidine derivative with a trifluoromethyl group on the phenyl ring and a methoxycarbonyl group. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biological molecules. The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. For example, the trifluoromethyl group might be susceptible to nucleophilic attack. The pyrrolidine ring could potentially undergo ring-opening reactions under certain conditions .Applications De Recherche Scientifique
Synthesis of Enantiomeric Pairs
Research by Yamamoto et al. (1993) on the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines showcases methodologies that could be relevant for synthesizing and manipulating the stereochemistry of compounds similar to 5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid (Yamamoto et al., 1993).
Catalytic Applications
Magro et al. (2010) described the highly selective formation of unsaturated esters via methoxycarbonylation of alkynes catalyzed by palladium complexes. This research might indicate potential catalytic roles or synthesis pathways for related compounds (Magro et al., 2010).
Electrochemical Behavior
The study of the electrochemical behavior of unsymmetrical dihydropyridines by David et al. (1995) offers insights into the electrochemical properties that could be relevant for compounds with similar structural features, possibly including electrochemical synthesis or analysis applications (David et al., 1995).
Antiulcer Activity Study
Subudhi et al. (2009) explored the synthesis and antiulcer activity of 1,4-dihydropyridines and their Mannich bases with sulfanilamide. This indicates the potential for biological activity and therapeutic applications of structurally related compounds (Subudhi et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
5-methoxycarbonyl-1,5-dimethyl-2-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4/c1-15(14(23)24-3)8-10(13(21)22)12(20(15)2)9-6-4-5-7-11(9)16(17,18)19/h4-7,10,12H,8H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVKCSBCHJGBRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1C)C2=CC=CC=C2C(F)(F)F)C(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



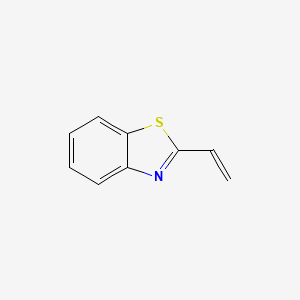
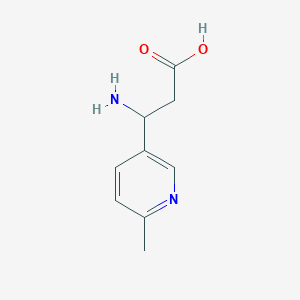
![1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene](/img/structure/B1645823.png)
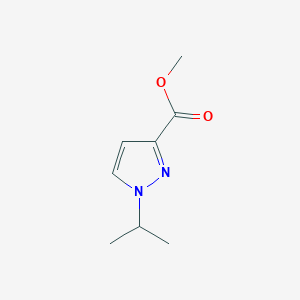
![3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B1645851.png)
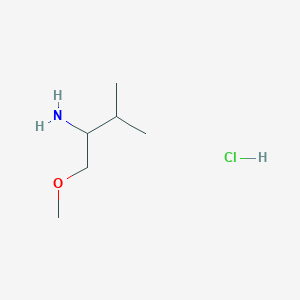
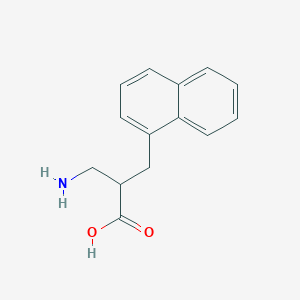
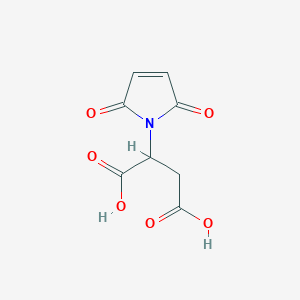
![7-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B1645869.png)
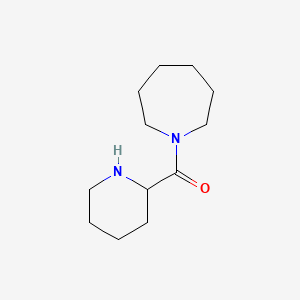
![7-Methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B1645879.png)
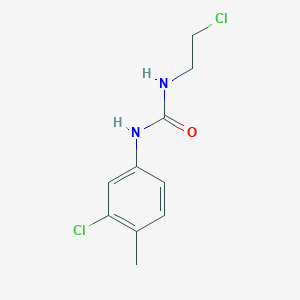
![Methyl 5-iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B1645898.png)
![(1R,9R,10R)-4-Methoxy-17-methyl-3-phenoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B1645902.png)